Cas no 7467-35-8 ((1-methyl-1H-1,3-benzodiazol-2-yl)methanol)

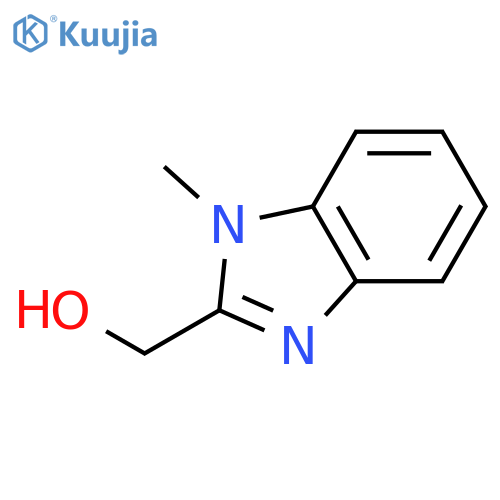

7467-35-8 structure

商品名:(1-methyl-1H-1,3-benzodiazol-2-yl)methanol

(1-methyl-1H-1,3-benzodiazol-2-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (1-METHYL-1H-BENZOIMIDAZOL-2-YL)-METHANOL

- (1-METHYL-1H-BENZIMIDAZOL-2-YL)METHANOL

- (1-methyl-1H-benzo[d]imidazol-2-yl)methanol

- (1-methylbenzimidazol-2-yl)methanol

- 1H-Benzimidazole-2-methanol,1-methyl-

- (1-methyl-1H-benzimidazol-2-yl)-methanol

- (1-methyl-1H-benzimidazol-2-yl)methanol(SALTDATA: FREE)

- (1-methylbenzimidazol-2-yl)methan-1-ol

- 2-(hydroxymethyl)-1-methyl-1H-benzimidazole

- 2-(hydroxymethyl)-1-methylbenzimidazole

- 2-hydroxymethyl-1-methylbenzimidazole

- 2-hydroxymethyl-1-methyl-benzimidazole

- AC1L7ZYT

- AG-G-97104

- ChemDiv3_011430

- NSC400948

- (1-methyl-1H-1,3-benzodiazol-2-yl)methanol

- AKOS000272101

- EN300-36576

- SQRSIOZFPSFABI-UHFFFAOYSA-N

- SDCCGMLS-0065526.P001

- 1H-Benzimidazole-2-methanol, 1-methyl-

- 7467-35-8

- SCHEMBL104281

- FT-0679160

- (1-Methyl-1-H-benzoimidazol-2-yl)-methanol

- BB 0219484

- Z57299966

- F0853-0190

- IDI1_028988

- AE-907/30533055

- (1-Methyl-1H-benzoimidazol-2-yl)methanol

- NSC-400948

- W10516

- BAS 00731224

- 2-hydroxymethyl-1-methyl-1H-benzimidazole

- CS-0021454

- BRD-K86589882-001-01-5

- T1U

- AM804314

- 1-methyl-2-hydroxymethylbenzimidazole

- HMS1505H12

- DTXSID90322304

- 1-Methyl-2-hydroxymethylbenzimidazole; 2-Hydroxymethyl-1-methyl-1H-benzimidazole; NSC 400948

- MFCD00464051

- AS-54851

- (1-Methyl-2-benzimidazolyl)methanol

- DA-03125

- SY082357

- benzimidazole, 2-hydroxymethyl-1-methyl-

- ALBB-005904

- STK500239

-

- MDL: MFCD00464051

- インチ: InChI=1S/C9H10N2O/c1-11-8-5-3-2-4-7(8)10-9(11)6-12/h2-5,12H,6H2,1H3

- InChIKey: SQRSIOZFPSFABI-UHFFFAOYSA-N

- ほほえんだ: CN1C2=C(C=CC=C2)N=C1CO

計算された属性

- せいみつぶんしりょう: 162.0794

- どういたいしつりょう: 162.079

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 38A^2

じっけんとくせい

- 密度みつど: 1.22

- ふってん: 351.7°Cat760mmHg

- フラッシュポイント: 166.5°C

- 屈折率: 1.622

- PSA: 38.05

- LogP: 1.06560

(1-methyl-1H-1,3-benzodiazol-2-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-36576-2.5g |

(1-methyl-1H-1,3-benzodiazol-2-yl)methanol |

7467-35-8 | 95.0% | 2.5g |

$108.0 | 2025-03-21 | |

| TRC | M291105-500mg |

1-Methyl-1H-benzimidazole-2-methanol |

7467-35-8 | 500mg |

$253.00 | 2023-05-18 | ||

| Chemenu | CM305007-1g |

(1-Methyl-1H-benzo[d]imidazol-2-yl)methanol |

7467-35-8 | 95% | 1g |

$62 | 2023-02-16 | |

| Life Chemicals | F0853-0190-0.25g |

(1-methyl-1H-1,3-benzodiazol-2-yl)methanol |

7467-35-8 | 95%+ | 0.25g |

$72.0 | 2023-09-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 037395-500mg |

(1-Methyl-1H-benzimidazol-2-yl)methanol |

7467-35-8 | 500mg |

567.0CNY | 2021-07-13 | ||

| Apollo Scientific | OR346407-1g |

(1-Methyl-1H-benzoimidazol-2-yl)methanol |

7467-35-8 | 97% | 1g |

£95.00 | 2023-09-02 | |

| Chemenu | CM305007-25g |

(1-Methyl-1H-benzo[d]imidazol-2-yl)methanol |

7467-35-8 | 95% | 25g |

$396 | 2022-08-31 | |

| Apollo Scientific | OR346407-5g |

(1-Methyl-1H-benzoimidazol-2-yl)methanol |

7467-35-8 | 97% | 5g |

£335.00 | 2023-09-02 | |

| Life Chemicals | F0853-0190-1g |

(1-methyl-1H-1,3-benzodiazol-2-yl)methanol |

7467-35-8 | 95%+ | 1g |

$80.0 | 2023-09-07 | |

| Key Organics Ltd | AS-54851-1G |

(1-methyl-1h-benzimidazol-2-yl)methanol |

7467-35-8 | >95% | 1g |

£233.00 | 2025-02-08 |

(1-methyl-1H-1,3-benzodiazol-2-yl)methanol 関連文献

-

Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105

-

Liang-Wei Zhu,Wu Yang,Ling-Shu Wan,Zhi-Kang Xu Polym. Chem., 2014,5, 5175-5182

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

7467-35-8 ((1-methyl-1H-1,3-benzodiazol-2-yl)methanol) 関連製品

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

推奨される供給者

atkchemica

(CAS:7467-35-8)(1-methyl-1H-1,3-benzodiazol-2-yl)methanol

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:7467-35-8)(1-methyl-1H-1,3-benzodiazol-2-yl)methanol

清らかである:99%

はかる:5g

価格 ($):164.0